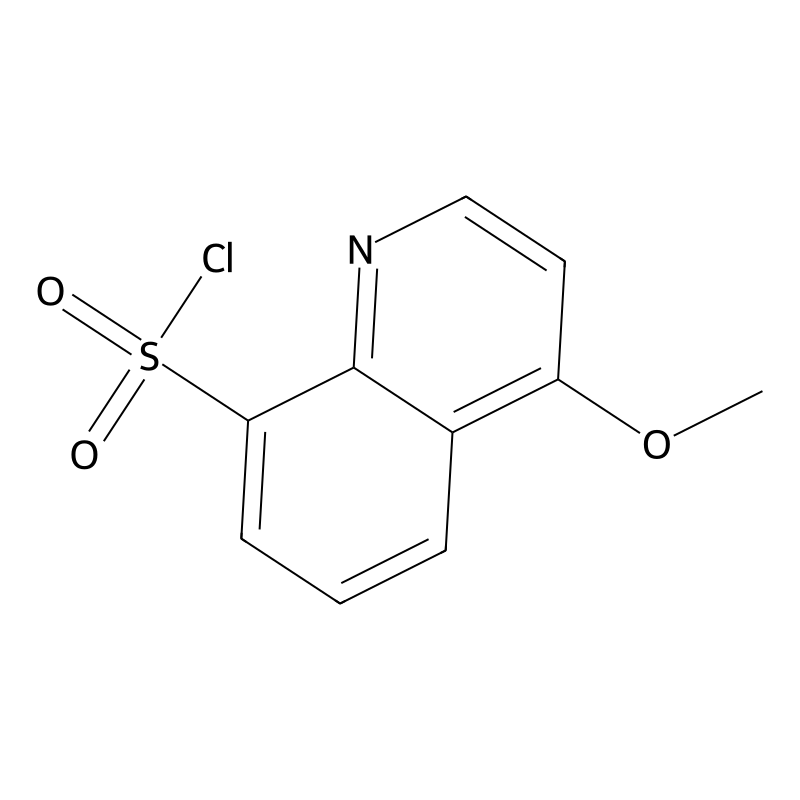4-methoxyquinoline-8-sulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Methoxyquinoline-8-sulfonyl chloride is a member of the quinoline class of compounds, characterized by its molecular formula and a molecular weight of approximately 267.7 g/mol. This compound appears as a yellow crystalline powder, soluble in organic solvents such as acetone and chloroform, but insoluble in water. It serves as an important intermediate in the synthesis of various biologically active molecules, making it significant in medicinal chemistry and related fields .
Physical and Chemical Properties- Molecular Weight: 267.7 g/mol
- Melting Point: 134-135°C
- Solubility: Soluble in acetone and chloroform; insoluble in water
- Appearance: Yellow crystalline powder
The biological activity of 4-methoxyquinoline-8-sulfonyl chloride is largely dependent on the derivatives synthesized from it. Compounds derived from this sulfonyl chloride have demonstrated a range of biological activities, including:
- Antimicrobial properties
- Antiproliferative effects against various cancer cell lines
- Anti-inflammatory activities
These properties make it a valuable precursor for drug development targeting infectious diseases and cancer .
The synthesis of 4-methoxyquinoline-8-sulfonyl chloride typically involves:
- Starting Material: 4-Methoxyquinoline
- Reagent: Chlorosulfonic acid
- Reaction Conditions: The reaction is usually conducted under controlled temperature conditions to ensure complete conversion to the sulfonyl chloride.
- Purification: The product can be purified through recrystallization from suitable organic solvents.
Characterization methods such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compound .
4-Methoxyquinoline-8-sulfonyl chloride has several applications across different fields:
- Medicinal Chemistry: As a precursor for synthesizing new drugs with antimicrobial and anticancer properties.
- Agricultural Chemistry: In the development of agrochemicals with herbicidal and insecticidal activities.
- Material Science: Used in synthesizing novel materials with potential biomedical applications .
Interaction studies involving 4-methoxyquinoline-8-sulfonyl chloride often focus on its ability to form complexes with biological molecules, such as proteins or nucleic acids. These interactions can be studied using techniques like surface plasmon resonance or fluorescence spectroscopy to evaluate binding affinities and mechanisms. Such studies are crucial for understanding its potential therapeutic applications .
Several compounds share structural similarities with 4-methoxyquinoline-8-sulfonyl chloride, each exhibiting distinct properties and applications:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| Pyridine-4-sulfonyl chloride hydrochloride | 489430-50-4 | 0.70 |
| 2-Methyl-5-nitrobenzene-1-sulfonyl chloride | 121-02-8 | 0.65 |
| 1-Chloroisoquinoline-5-sulfonyl chloride | 141519-77-9 | 0.63 |
| 2-Aminobenzene-1-sulfonyl chloride hydrochloride | 1417793-77-1 | 0.75 |
| 8-Hydroxyquinoline-5-sulfonic acid hydrate | 283158-18-9 | 0.56 |
Uniqueness
While many of these compounds share similar functional groups or structural motifs, 4-methoxyquinoline-8-sulfonyl chloride is unique due to its specific methoxy substitution on the quinoline ring, which influences its solubility and biological activity profile compared to others in this category .








